molecular formula C10H8O4 B2818740 1-Oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid CAS No. 52465-55-1

1-Oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid

Cat. No.: B2818740
CAS No.: 52465-55-1
M. Wt: 192.17
InChI Key: MOPVVNQYYAUTKQ-UHFFFAOYSA-N
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Description

1-Oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid, also known as coumarin-7-carboxylic acid, is a natural compound found in many plants, including tonka beans, sweet clover, and cinnamon. It is widely used in the pharmaceutical industry due to its various pharmacological activities, including anti-inflammatory, antioxidant, and anticoagulant properties.

Scientific Research Applications

Synthesis and Production

  • Optical Resolution of Intermediate of Fidarestat : The compound serves as a key intermediate in the synthesis of Fidarestat, an aldose reductase inhibitor. Novozym 435 is used as a catalyst for the resolution of its methyl esters, achieving high enantiomeric excess and yield, demonstrating its importance in pharmaceutical synthesis (Wei Dongzhi, 2008).

  • Biotechnological Production : Biotechnological methods for the production of related oxo-carboxylic acids are significant. These acids, including 2-oxo-glutaric acid and 2-oxo-D-gluconic acid, are valuable for synthesizing various biochemical compounds, highlighting the versatility of these types of acids in organic synthesis (Aurich et al., 2012).

  • Synthesis of Derivatives : Research on the synthesis of 6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a derivative of the target compound, from p-fluorophenol shows the potential for creating a range of similar compounds useful in various applications, such as in the production of antihypertensive agents like Nebivolol (Yang Ning, 2007; Chen Xin-zhi, 2007).

Chemical Reactivity and Applications

  • Photocleavage Studies : Research into the photocleavage of fluorescent amino acid conjugates containing derivatives of 3-oxo-3H-benzopyran shows the potential for applications in photochemistry and molecular imaging (Andrea S. C. Fonseca et al., 2007).

  • Biological Activities : Derivatives like 4-Oxo-4H-1-benzopyran-3-carboxaldehyde exhibit a range of biological activities, including anti-mutagenicity and anti-HIV activity. Their role as precursors in synthesizing various heterocyclic systems demonstrates their significance in medicinal chemistry (Nayim Sepay & S. P. Dey, 2014).

  • Chemical Transformation Studies : Investigations into the transformation of related compounds like 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from precursors offer insights into synthetic pathways for new chemical entities, important for pharmaceutical and chemical research (Ricaurte Rodríguez et al., 2022).

Properties

IUPAC Name

1-oxo-3,4-dihydroisochromene-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-9(12)7-2-1-6-3-4-14-10(13)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPVVNQYYAUTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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